molecular formula C22H28N4O15 B14324105 Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine CAS No. 101833-01-6

Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine

Cat. No.: B14324105
CAS No.: 101833-01-6
M. Wt: 588.5 g/mol
InChI Key: RLUOOQQETXODRP-UDHFTORSSA-N
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Description

Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine is a derivative of fructose, where the hydroxyl groups of fructose are acetylated, and the compound is further reacted with 2,4-dinitrophenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine typically involves the following steps:

    Acetylation of Fructose: Fructose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form Penta-O-acetyl-fructose.

    Reaction with 2,4-Dinitrophenylhydrazine: The Penta-O-acetyl-fructose is then reacted with 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with sulfuric acid, to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine primarily undergoes condensation reactions with carbonyl compounds. This reaction is used to form hydrazones, which are useful in the identification and analysis of aldehydes and ketones.

Common Reagents and Conditions

    Reagents: 2,4-Dinitrophenylhydrazine, methanol, sulfuric acid.

    Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.

Major Products

The major products of the reaction between this compound and carbonyl compounds are the corresponding hydrazones, which are often brightly colored and can be used for qualitative and quantitative analysis.

Scientific Research Applications

Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine has several applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection of carbonyl compounds in various samples.

    Biochemistry: Employed in the analysis of reducing sugars and other carbonyl-containing biomolecules.

    Environmental Science: Utilized in the monitoring of carbonyl pollutants in air and water samples.

    Food Science: Applied in the analysis of food products to detect and quantify carbonyl compounds that may affect flavor and quality.

Mechanism of Action

The mechanism of action of Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine involves nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group of aldehydes or ketones, forming a hydrazone through the following steps:

    Nucleophilic Addition: The hydrazine group adds to the carbonyl carbon, forming an intermediate.

    Elimination: A molecule of water is eliminated, resulting in the formation of a stable hydrazone.

Comparison with Similar Compounds

Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine can be compared with other similar compounds such as:

    2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.

    Phenylhydrazine: Another hydrazine derivative used in similar applications but with different reactivity and specificity.

    Semicarbazide: Used for the detection of carbonyl compounds, forming semicarbazones.

The uniqueness of this compound lies in its acetylated fructose moiety, which may impart different solubility and reactivity characteristics compared to other hydrazine derivatives.

Properties

CAS No.

101833-01-6

Molecular Formula

C22H28N4O15

Molecular Weight

588.5 g/mol

IUPAC Name

(2,4-dinitrophenyl)hydrazine;[(2R,3R,4S)-2,3,4,6-tetraacetyloxy-5-oxohexyl] acetate

InChI

InChI=1S/C16H22O11.C6H6N4O4/c1-8(17)23-6-13(22)15(26-11(4)20)16(27-12(5)21)14(25-10(3)19)7-24-9(2)18;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h14-16H,6-7H2,1-5H3;1-3,8H,7H2/t14-,15-,16-;/m1./s1

InChI Key

RLUOOQQETXODRP-UDHFTORSSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H](C(=O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Canonical SMILES

CC(=O)OCC(C(C(C(=O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Origin of Product

United States

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